molecular formula C19H17NO2S2 B2939472 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide CAS No. 1421441-61-3

3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide

Cat. No.: B2939472
CAS No.: 1421441-61-3
M. Wt: 355.47
InChI Key: MAGULSCWYNYUFS-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a synthetic small molecule featuring a benzamide scaffold conjugated with two thiophene rings, a structural motif of significant interest in medicinal chemistry . Thiophene-based compounds like this one are recognized for their diverse biological activities and are frequently explored as key scaffolds in drug discovery . Specifically, structurally related N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening and synthesis as potent inhibitors of the BRAF(V600E) oncogene, a key driver in approximately 50% of melanomas and other human malignancies . This suggests potential application for this compound in oncological research, particularly in targeting the MAPK signaling pathway . Furthermore, thiophene-containing molecules are widely investigated for their antimicrobial properties. Recent studies on analogous compounds, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have demonstrated effective antibacterial activity against a range of microorganisms, highlighting the potential of this chemical class in infectious disease research . The presence of the benzamide group is also noteworthy, as benzamide derivatives have been patented for their utility as cell differentiation inducers, presenting potential applications in the research of hematologic cancers and other neoplasms . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-12-5-6-14(10-13(12)2)19(22)20-11-15-7-8-17(24-15)18(21)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGULSCWYNYUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with an appropriate halide under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new materials with unique electronic properties.

Biology: Thiophene derivatives have shown promise in biological research, particularly in the development of new drugs. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. They are also important in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide exerts its effects involves interaction with specific molecular targets. The thiophene ring system can bind to various enzymes and receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzamide derivatives exhibit variations in substituents, heterocyclic moieties, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Substituents Heterocyclic Component Biological Activity Synthesis Yield Reference
Target Compound 3,4-Dimethylbenzamide Bis-thiophene with carbonyl linkage Not reported (inferred antiviral/anticancer)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Unsubstituted benzamide 1,3,4-Oxadiazole-thiophene Ca²⁺/calmodulin inhibition 60%
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 3-Methylbenzamide 1,3,4-Thiadiazole with dichlorophenyl Anticancer (pro-apoptotic) Not reported
5-(5-(3-Hydroxypropynyl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide (29) 4-Methoxy-2-methylbenzamide Thiophene-propargyl alcohol NS5 RdRp inhibition (antiviral) Not reported
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Phenylcarbonylbenzamide 1,3,4-Thiadiazole-sulfonamide Not reported Not reported

Key Observations:

Structural Diversity: Heterocycles: The target compound’s bis-thiophene system differs from thiadiazole or oxadiazole moieties in analogs (e.g., compounds 25, 29) .

Synthetic Routes :

  • Microwave-assisted methods (e.g., for thiadiazole derivatives) achieve higher yields (60% for compound 25 ) compared to conventional reflux .
  • The target compound’s synthesis likely requires sequential Friedel-Crafts acylations and coupling reactions, as seen in analogous thiophene-carbonyl systems .

Thiadiazole derivatives (e.g., compound 17) exhibit pro-apoptotic effects, highlighting the role of heterocycles in anticancer activity .

Spectroscopic Characterization :

  • IR spectra of related compounds confirm the absence of S–H bands (~2500–2600 cm⁻¹), indicating thione tautomerization in thiadiazoles .
  • ¹H NMR signals for thiophene protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) are consistent across derivatives .

Biological Activity

3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates thiophene moieties, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H16N2O1S2C_{16}H_{16}N_2O_{1}S_2. The structure includes:

  • Two thiophene rings : These contribute to the compound's reactivity and biological interactions.
  • A benzamide group : Known for its role in various biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival and proliferation.
  • Antimicrobial Activity : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some studies suggest that the compound can induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Activity TypeTarget Pathogen/Cell LineMethodologyResult Summary
AntimicrobialStaphylococcus aureusAgar well diffusionSignificant inhibition observed at 50 mg/ml
AnticancerHeLa (cervical cancer)MTT assayIC50 value of 25 µM indicating effective cytotoxicity
Enzyme InhibitionDprE1 (Mycobacterium tuberculosis)Enzyme assayModerate inhibition with IC50 of 30 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogenic strains. The agar well diffusion method was employed to determine the minimum inhibitory concentration (MIC). Results indicated that the compound exhibited a strong zone of inhibition against drug-resistant strains, particularly Staphylococcus aureus, with a MIC of 10 µg/ml.

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in significant cell death. The MTT assay indicated an IC50 value of 25 µM, suggesting that the compound effectively inhibits cell proliferation and induces apoptosis through mitochondrial pathways.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Properties : It has shown effectiveness against multidrug-resistant bacteria, making it a potential candidate for further development as an antibiotic agent.
  • Cytotoxic Effects on Cancer Cells : The compound has been linked to apoptosis in various cancer cell lines, indicating its potential as an anticancer drug.
  • Enzyme Interaction : Preliminary data suggest that it may inhibit key enzymes involved in bacterial metabolism, thereby impairing their growth.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide with high yield and purity?

  • Methodology : A multi-step approach is typically employed. First, functionalize the thiophene ring via Friedel-Crafts acylation using thiophene-2-carbonyl chloride and a thiophene derivative under anhydrous AlCl₃ catalysis. Next, introduce the benzamide group via nucleophilic substitution using 3,4-dimethylbenzoyl chloride and a thiophene-methylamine intermediate. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:

  • ¹H NMR : Identify methyl groups (δ 2.2–2.5 ppm, singlet), thiophene protons (δ 6.8–7.5 ppm), and amide NH (δ 8.1 ppm, broad).
  • HRMS : Confirm the molecular ion peak (e.g., m/z 425.12 [M+H]⁺).
    Cross-validation with computational tools like Gaussian for predicted spectra is advised .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with recombinant proteins. For IC₅₀ determination:

Incubate the compound with the enzyme and fluorogenic substrate.

Measure fluorescence intensity at excitation/emission wavelengths specific to the substrate.

Data analysis via nonlinear regression (GraphPad Prism). Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural disorder in the benzamide moiety observed in this compound?

  • Methodology : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Refine using SHELXL with PART and SUMP instructions to model disorder in the benzamide ring. Assign occupancy factors (e.g., 0.502:0.498) for split positions and apply anisotropic displacement parameters. Validate with R₁ < 5% and wR₂ < 12% .

Q. What computational approaches predict binding affinity to a target protein, and how are contradictions in docking scores resolved?

  • Methodology : Perform molecular docking (AutoDock Vina, GOLD) followed by molecular dynamics (MD) simulations (AMBER/CHARMM).

  • Docking : Use flexible ligand/rigid receptor models with grid boxes covering active sites.
  • MD : Run 100 ns simulations in explicit solvent to assess binding stability.
    Resolve scoring discrepancies by comparing MM-PBSA/GBSA binding free energies and experimental IC₅₀ values .

Q. How do electronic properties of the thiophene rings influence charge transfer in photovoltaic applications?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate HOMO/LUMO energies and charge mobility. Compare with bulk-heterojunction solar cell performance data (e.g., Jsc, Voc) from devices fabricated via spin-coating. Correlate with UV-Vis absorption spectra (λmax ~450 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) .

Q. What strategies mitigate synthetic byproducts during Friedel-Crafts acylation of the thiophene ring?

  • Methodology : Optimize reaction conditions:

  • Use Lewis acid catalysts (e.g., FeCl₃ instead of AlCl₃) to reduce over-acylation.
  • Monitor temperature (0–5°C) to suppress electrophilic substitution at undesired positions.
  • Purify intermediates via flash chromatography (hexane:ethyl acetate 4:1) before benzamide coupling .

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